molecular formula C14H23N3OS B1663083 Xanomelin CAS No. 131986-45-3

Xanomelin

Katalognummer B1663083
CAS-Nummer: 131986-45-3
Molekulargewicht: 281.42 g/mol
InChI-Schlüssel: JOLJIIDDOBNFHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Zukünftige Richtungen

Xanomeline/trospium is currently being developed as a combination drug . It is the first potential new pharmacological approach for treating schizophrenia in over 50 years and may provide an alternative option for people living with the condition .

Biochemische Analyse

Biochemical Properties

Xanomeline plays a significant role in biochemical reactions by acting as an agonist for the muscarinic acetylcholine receptor family, which includes five subtypes: M1, M2, M3, M4, and M5 . It binds with near identical affinity to all five subtypes but exhibits functional selectivity for the M1 and M4 receptors . The interaction of xanomeline with these receptors leads to the modulation of neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . This modulation is crucial for rebalancing neurotransmitter circuits disrupted in neuropsychiatric and neurological diseases .

Cellular Effects

Xanomeline influences various cellular processes by targeting muscarinic receptors, particularly M1 and M4 . In the central nervous system, xanomeline regulates key dopaminergic and glutamatergic circuits, which are essential for cognitive function and behavior . It has been shown to protect cortical cells from oxygen-glucose deprivation and increase the release of soluble amyloid precursor protein from cells . Additionally, xanomeline’s agonistic activity at the M1 receptor impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, xanomeline exerts its effects through the stimulation of muscarinic M1 and M4 receptors . This stimulation leads to the rebalancing of key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . Xanomeline’s binding interactions with these receptors result in the activation of downstream signaling pathways that regulate neurotransmitter release and neural circuit function . The compound’s mechanism of action is hypothesized to involve the modulation of neurotransmitter circuits disrupted in schizophrenia and related diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of xanomeline have been observed to change over time. Xanomeline is rapidly absorbed and extensively biotransformed into metabolites . The compound exhibits a rapid initial elimination phase followed by a slower terminal elimination phase . Long-term studies have shown that xanomeline can lead to sustained increases in acetylcholine levels and modulation of dopaminergic and glutamatergic circuits . Its development was initially discontinued due to cholinergic side effects, which were later mitigated through the co-formulation with trospium .

Dosage Effects in Animal Models

In animal models, the effects of xanomeline vary with different dosages. Studies have shown that xanomeline can reverse amphetamine- and scopolamine-induced disruptions in latent inhibition, which is predictive of its activity against positive symptoms of schizophrenia . The compound also alleviates MK801-induced abnormalities, suggesting efficacy against negative and cognitive symptoms . High doses of xanomeline can lead to adverse effects such as dystonia in animal models .

Metabolic Pathways

Xanomeline is involved in metabolic pathways that include its biotransformation into various metabolites . The compound is rapidly absorbed and extensively metabolized, with a significant portion of the dose recovered in urine and feces . The metabolic pathways of xanomeline involve interactions with enzymes that facilitate its biotransformation and elimination from the body .

Transport and Distribution

Xanomeline is rapidly and extensively absorbed after oral administration . It has a high brain-to-plasma ratio, favoring its entry into the brain . The compound’s distribution within cells and tissues is influenced by its lipophilicity and absence of hydrogen bond donors . Xanomeline’s transport and distribution are also affected by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

Xanomeline’s subcellular localization is primarily within the central nervous system, where it targets muscarinic receptors . The compound’s activity and function are influenced by its localization to specific compartments and organelles within cells . Xanomeline’s targeting signals and post-translational modifications direct it to areas where it can effectively modulate neurotransmitter circuits and cellular processes .

Vorbereitungsmethoden

The synthesis of xanomeline involves several steps. The key intermediate is 3-(4-Hexoxy-1,2,5-thiadiazol-3-yl)-1-methyl-5,6-dihydro-2H-pyridine . The synthetic route typically includes the following steps:

Industrial production methods for xanomeline are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.

Analyse Chemischer Reaktionen

Xanomeline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Eigenschaften

IUPAC Name

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLJIIDDOBNFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=NSN=C1C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157286
Record name Xanomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131986-45-3
Record name Xanomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131986-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanomeline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanomeline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15357
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Xanomeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanomeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XANOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanomeline
Reactant of Route 2
Reactant of Route 2
Xanomeline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.